molecular formula C24H34ClN3 B14393990 3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride CAS No. 88598-45-2

3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride

Cat. No.: B14393990
CAS No.: 88598-45-2
M. Wt: 400.0 g/mol
InChI Key: BTLOWKZKCFVLGX-UHFFFAOYSA-M
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Description

3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride is a synthetic organic compound belonging to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two dimethylamino groups and a heptyl chain attached to the acridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride typically involves the reaction of acridine derivatives with dimethylamine and heptyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the Acridine Core: The acridine core is synthesized through a series of condensation reactions involving aromatic amines and aldehydes.

    Introduction of Dimethylamino Groups: Dimethylamine is introduced to the acridine core through nucleophilic substitution reactions.

    Attachment of the Heptyl Chain: Heptyl chloride is reacted with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Reduced forms with altered electronic properties.

    Substitution: Derivatives with different functional groups replacing the dimethylamino groups.

Scientific Research Applications

3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye and a reagent in various chemical reactions.

    Biology: Employed in staining techniques for visualizing cellular components, particularly nucleic acids.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.

    Industry: Utilized in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, causing unwinding and destabilization of the helical structure. This mechanism is particularly relevant in its potential anticancer applications, where it can induce cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: Another acridine derivative used as a nucleic acid stain.

    Proflavine: Known for its antibacterial properties and DNA intercalation ability.

    Amsacrine: An anticancer agent that also intercalates DNA.

Uniqueness

3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride is unique due to its specific structure, which includes both dimethylamino groups and a heptyl chain. This combination enhances its ability to interact with DNA and other biological molecules, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

88598-45-2

Molecular Formula

C24H34ClN3

Molecular Weight

400.0 g/mol

IUPAC Name

10-heptyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;chloride

InChI

InChI=1S/C24H34N3.ClH/c1-6-7-8-9-10-15-27-23-17-21(25(2)3)13-11-19(23)16-20-12-14-22(26(4)5)18-24(20)27;/h11-14,16-18H,6-10,15H2,1-5H3;1H/q+1;/p-1

InChI Key

BTLOWKZKCFVLGX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-]

Origin of Product

United States

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